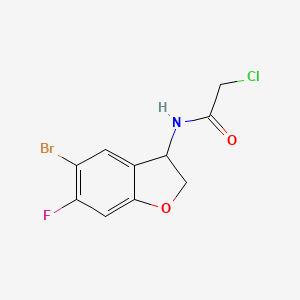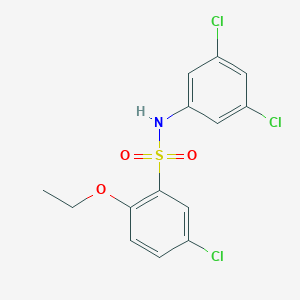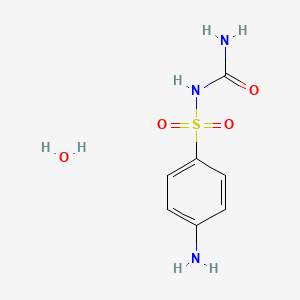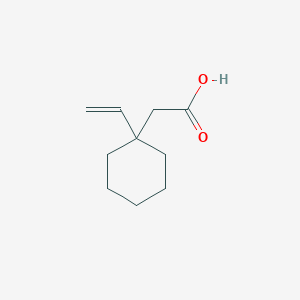
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. BFA is a synthetic compound that was first synthesized in 1986 by the pharmaceutical company, Merck.
Wirkmechanismus
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide exerts its anti-cancer effects by inhibiting protein trafficking and causing ER stress. It targets the Golgi apparatus, which is responsible for modifying and sorting proteins, and disrupts its function. This leads to the accumulation of unfolded proteins in the ER, which triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and proliferation. This compound also inhibits the activity of the Na+/K+-ATPase pump, which is involved in maintaining the electrochemical gradient across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide in lab experiments is its specificity for cancer cells. This compound has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. However, a limitation of using this compound is its cytotoxicity at high concentrations, which can make it difficult to study its effects in vitro.
Zukünftige Richtungen
There are several future directions for research on N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for cancer cells. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its effects on normal cells.
Synthesemethoden
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide is synthesized through a multi-step process that involves the reaction of 5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-chloroacetyl-N-methylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the endoplasmic reticulum (ER) and causing ER stress. This compound has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO2/c11-6-1-5-8(14-10(15)3-12)4-16-9(5)2-7(6)13/h1-2,8H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQOCXYNJJICCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)F)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2798606.png)

![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)

![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)

![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)





![(2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2798627.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate](/img/structure/B2798629.png)
